N~1~-benzyl-N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide
説明
N~1~-benzyl-N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide, also known as BMS-986165, is a small molecule inhibitor that has gained attention due to its potential therapeutic applications.
作用機序
N~1~-benzyl-N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide is a selective inhibitor of the TYK2 enzyme, which is involved in the JAK-STAT signaling pathway. The JAK-STAT pathway plays a critical role in immune system regulation and is involved in the pathogenesis of various autoimmune diseases. By inhibiting TYK2, N~1~-benzyl-N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide can modulate the immune response and reduce inflammation.
Biochemical and Physiological Effects:
N~1~-benzyl-N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-12 (IL-12) and interferon-gamma (IFN-γ), in vitro and in vivo. The drug also reduces the infiltration of immune cells into inflamed tissues. These effects result in a reduction in inflammation and improvement in disease symptoms.
実験室実験の利点と制限
One advantage of using N~1~-benzyl-N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide in lab experiments is its high selectivity for TYK2, which reduces the risk of off-target effects. However, the drug's limited solubility and stability may pose challenges in formulation and storage.
将来の方向性
Future research on N~1~-benzyl-N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide could focus on expanding its therapeutic applications beyond autoimmune diseases. The drug's potential for the treatment of cancer and viral infections, such as COVID-19, could be explored. Additionally, the development of more potent and stable analogs of N~1~-benzyl-N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide could improve its efficacy and reduce its limitations in lab experiments.
Conclusion:
In conclusion, N~1~-benzyl-N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide is a promising small molecule inhibitor with potential therapeutic applications in various diseases. Its selective inhibition of TYK2 and modulation of the immune response make it a valuable tool for investigating the JAK-STAT signaling pathway. Further research on N~1~-benzyl-N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide could lead to the development of new treatments for autoimmune diseases, cancer, and viral infections.
科学的研究の応用
N~1~-benzyl-N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide has been investigated for its potential therapeutic applications in various diseases, including psoriasis, psoriatic arthritis, and lupus. In a phase 2 clinical trial, N~1~-benzyl-N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide demonstrated significant improvement in psoriasis symptoms compared to placebo. The drug has also shown promising results in preclinical studies for the treatment of lupus.
特性
IUPAC Name |
N-benzyl-N-methyl-2-(N-methylsulfonyl-4-phenoxyanilino)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-19(24(27)25(2)18-20-10-6-4-7-11-20)26(31(3,28)29)21-14-16-23(17-15-21)30-22-12-8-5-9-13-22/h4-17,19H,18H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUCMGWGFWLQZTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CC1=CC=CC=C1)N(C2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-methyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。